4-formyl-1H-pyrazole-1-carbothioamide
Overview
Description
4-formyl-1H-pyrazole-1-carbothioamide is a heterocyclic compound that contains a pyrazole ring substituted with a formyl group at the 4-position and a carbothioamide group at the 1-position
Mechanism of Action
Target of Action
Related compounds, such as 4,5-dihydro-1h-pyrazole-1-carbothioamides, have been found to inhibit both isoforms of monoamine oxidase (mao), which play a crucial role in several cns diseases .
Mode of Action
It’s likely that it interacts with its targets in a similar manner to related compounds, leading to changes in the activity of those targets .
Biochemical Pathways
Given its potential inhibition of mao, it may impact neurotransmitter metabolism .
Pharmacokinetics
Related compounds have been studied using techniques such as nmr, hplc, lc-ms, and uplc , which could provide insights into the compound’s pharmacokinetics.
Result of Action
Related compounds have shown potent therapeutic effects for several cns diseases . Additionally, a molecular simulation study justified the potent in vitro antipromastigote activity of a related compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-1H-pyrazole-1-carbothioamide typically involves the formylation of a pyrazole derivative. One common method is the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (formed from dimethylformamide and phosphorus oxychloride) to introduce the formyl group onto the pyrazole ring . The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-formyl-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The carbothioamide group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: 4-carboxy-1H-pyrazole-1-carbothioamide.
Reduction: 4-hydroxymethyl-1H-pyrazole-1-carbothioamide.
Substitution: Derivatives with different substituents on the carbothioamide group.
Scientific Research Applications
4-formyl-1H-pyrazole-1-carbothioamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
4-formyl-1H-pyrazole-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
4-formyl-1H-pyrazole-1-carboxylate: Similar structure but with a carboxylate group instead of a carbothioamide group.
Uniqueness
Properties
IUPAC Name |
4-formylpyrazole-1-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3OS/c6-5(10)8-2-4(3-9)1-7-8/h1-3H,(H2,6,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKCAMFCJSYSPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(=S)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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